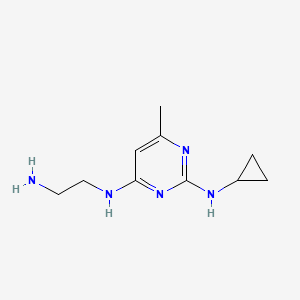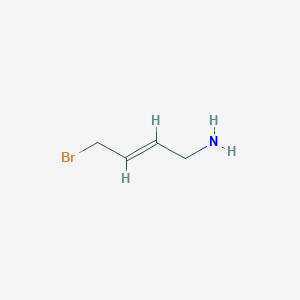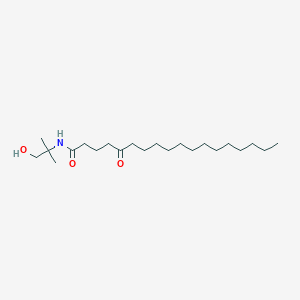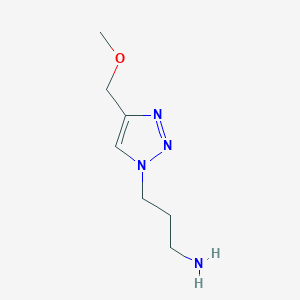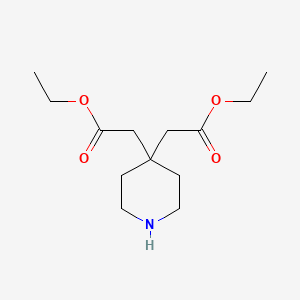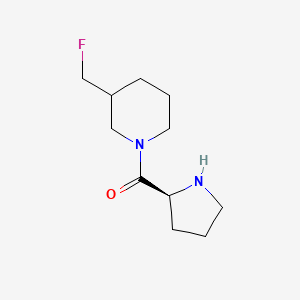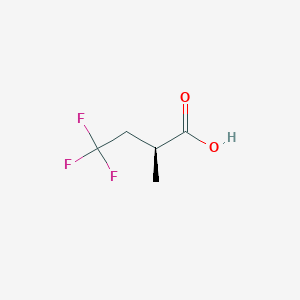
(S)-4,4,4-Trifluoro-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4,4-Trifluoro-2-methylbutanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4,4-Trifluoro-2-methylbutanoic acid typically involves the introduction of trifluoromethyl groups into a butanoic acid backbone. One common method is the alkylation of a suitable precursor with trifluoromethyl iodide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled introduction of trifluoromethyl groups into the butanoic acid structure. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,4,4-Trifluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-4,4,4-Trifluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism of action of (S)-4,4,4-Trifluoro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-2-methylbutanoic acid: The non-stereoisomeric form of the compound.
4,4,4-Trifluorobutanoic acid: Lacks the methyl group at the second carbon.
2-Methylbutanoic acid: Lacks the trifluoromethyl group.
Uniqueness
(S)-4,4,4-Trifluoro-2-methylbutanoic acid is unique due to the combination of its trifluoromethyl group and specific stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C5H7F3O2 |
|---|---|
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
OBUKEMPWKGDRJV-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](CC(F)(F)F)C(=O)O |
Kanonische SMILES |
CC(CC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


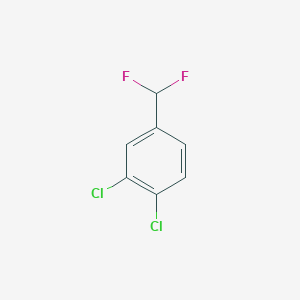


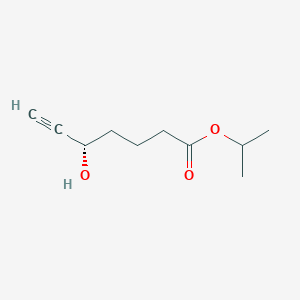


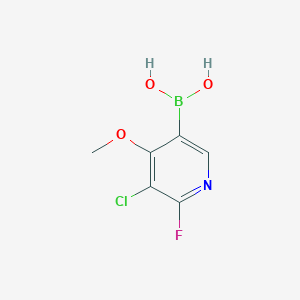
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
